10-Bromopropyl-2-cyano Phenothiazine
Description
Properties
IUPAC Name |
10-(3-bromopropyl)phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-8-3-9-19-13-4-1-2-5-15(13)20-16-7-6-12(11-18)10-14(16)19/h1-2,4-7,10H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLGMOZNMBUEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Cyano Phenothiazine Precursors
A primary method involves the alkylation of 2-cyano phenothiazine with 1,3-dibromopropane or 3-bromopropyl bromide under basic conditions. The reaction typically employs anhydrous potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The nucleophilic nitrogen at position 10 attacks the electrophilic terminal carbon of the bromopropane, displacing bromide and forming the desired product.
Mechanistic Insights :
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Step 1 : Deprotonation of the phenothiazine nitrogen by K₂CO₃, generating a strong nucleophile.
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Step 2 : SN2 attack on 3-bromopropyl bromide, resulting in C-N bond formation and bromide release.
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Step 3 : Quenching with ice-water to precipitate the product, followed by purification via column chromatography.
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF vs. THF | 72 vs. 58 |
| Temperature (°C) | 60 vs. 80 | 68 vs. 75 |
| Reaction Time (hr) | 12 vs. 24 | 70 vs. 78 |
This method achieves yields of 75–78% under optimal conditions but faces challenges in regioselectivity if competing alkylation sites exist.
Cyclocondensation via Smiles Rearrangement
Adapting protocols from Gupta et al., the phenothiazine ring can be constructed de novo using 2-amino-5-cyanobenzenethiol and 1-bromo-3-(2-nitrophenyl)propane . The reaction proceeds via Smiles rearrangement, where the thiol group undergoes nucleophilic aromatic substitution, followed by intramolecular cyclization.
Procedure :
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Condense 2-amino-5-cyanobenzenethiol with 1-bromo-3-(2-nitrophenyl)propane in ethanol with sodium acetate (pH 4–5) at reflux for 8 hours.
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Reduce the nitro group to an amine using H₂/Pd-C , initiating Smiles rearrangement to form the phenothiazine core.
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Isolate the product via recrystallization from benzene/methanol (3:1).
Key Advantages :
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Direct incorporation of the cyano group during ring synthesis.
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Avoids post-synthetic functionalization steps.
Limitations :
Post-Synthetic Cyanation of 10-Bromopropyl Phenothiazine
For substrates lacking the cyano group, transition metal-catalyzed cyanation offers a viable route. Using Pd(PPh₃)₄ as a catalyst and Zn(CN)₂ as a cyanide source, the cyano group is introduced at position 2 via aryl halide substitution .
Reaction Conditions :
Critical Considerations :
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Excess Zn(CN)₂ ensures complete substitution but risks cyanation at unintended positions.
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Strict anhydrous conditions prevent catalyst deactivation.
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8 Hz, 1H, ArH), 7.32–7.25 (m, 3H, ArH), 3.92 (t, J = 6 Hz, 2H, N-CH₂), 3.15 (t, J = 6 Hz, 2H, CH₂-Br), 2.25 (quintet, J = 6 Hz, 2H, CH₂).
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¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C≡N), 134.5–122.3 (ArC), 49.8 (N-CH₂), 33.1 (CH₂-Br), 28.4 (CH₂).
Infrared Spectroscopy (IR) :
Mass Spectrometry (MS) :
Purity Assessment via HPLC
Reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase reveals a purity of ≥98% for the final product.
Applications in Pharmaceutical Synthesis
This compound is a key precursor to Pericyazine , an antipsychotic agent. The bromopropyl group undergoes nucleophilic displacement with piperazine derivatives, while the cyano group stabilizes the intermediate during purification.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselectivity in alkylation | Use bulky bases (e.g., DBU) to favor N-10 attack |
| Cyano group hydrolysis | Avoid aqueous workup at high pH |
| Low yields in cyclocondensation | Optimize stoichiometry and solvent polarity |
Chemical Reactions Analysis
Types of Reactions: 10-Bromopropyl-2-cyano Phenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Sulfoxides or sulfones are the major products.
Reduction Products: Dihydrophenothiazines are formed upon reduction.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 10-Bromopropyl-2-cyano Phenothiazine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which are essential in drug development and agrochemicals. The compound can undergo various chemical reactions, including substitution and coupling reactions, making it valuable for synthesizing diverse chemical entities.
Catalysis
- The compound is utilized in catalytic reactions that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial for developing new synthetic pathways in organic chemistry.
Biological Applications
Biological Probes
- In biological research, this compound is employed as a molecular probe to study interactions at the cellular level. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and mechanisms.
Anticancer Research
- Recent studies have highlighted the potential anticancer properties of phenothiazine derivatives, including this compound. Research indicates that this compound may inhibit the growth of various cancer cell lines, showcasing its potential as a therapeutic agent.
Medicinal Applications
Intermediate in Drug Synthesis
- One of the primary applications of this compound is its role as an intermediate in the synthesis of Pericyazine, a phenothiazine derivative used to treat psychiatric disorders such as schizophrenia. The compound's structure contributes to the pharmacological activity of Pericyazine by influencing its interaction with neurotransmitter receptors .
Potential for New Drug Development
- The ongoing exploration of phenothiazine derivatives has led to the identification of new compounds with enhanced efficacy against various diseases. The unique functional groups present in this compound may provide avenues for developing novel therapeutic agents with improved safety profiles and effectiveness .
Material Science Applications
Development of New Materials
- The unique electronic properties of this compound make it suitable for applications in material science. It can be incorporated into organic electronic devices due to its ability to facilitate charge transfer processes. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Case Studies
- Anticancer Activity : A study investigated the efficacy of this compound on various cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies.
- Drug Development : Research focused on synthesizing new phenothiazine derivatives has shown promising results in enhancing drug efficacy while reducing side effects compared to traditional treatments .
- Material Science Innovations : Investigations into the optoelectronic properties of phenothiazine-based compounds have led to advancements in organic electronics, showcasing how this compound can contribute to this field .
Mechanism of Action
The mechanism of action of 10-Bromopropyl-2-cyano Phenothiazine is primarily related to its role as an intermediate in the synthesis of Pericyazine. Pericyazine exerts its effects by antagonizing central dopamine (D2) receptors, serotonin receptors, histamine receptors, muscarinic M1 receptors, and peripheral alpha 1 and alpha 2 receptors . This antagonism leads to a reduction in psychotic symptoms and has sedative effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity The cyano group in this compound is strongly electron-withdrawing, enhancing stability and influencing binding interactions in pharmaceutical intermediates . Chloro (compound 39) and methoxy (compound 40) substituents exhibit contrasting electronic effects: chloro is electron-withdrawing, while methoxy is electron-donating. These differences modulate receptor affinity, as seen in compound 39’s role in CB1 receptor antagonism . The trifluoromethyl group in the Daicel Pharma compound (C₁₆H₁₃BrF₃NS) increases lipophilicity and metabolic stability, making it relevant as a pharmacopeial impurity standard .
Alkyl Chain Variations Bromopropyl vs. Chloropropyl: Bromine’s higher atomic weight and polarizability compared to chlorine may enhance binding to hydrophobic pockets in biological targets. Bromine-containing derivatives (e.g., this compound) are often prioritized in drug synthesis for improved pharmacokinetics .
Applications Pharmaceutical Intermediates: this compound is tailored for Pericyazine production, whereas the Daicel compound is linked to Fluphenazine quality control, reflecting phenothiazines’ versatility in antipsychotic drug development . Research Tools: Compounds 39 and 40 () highlight phenothiazines’ adaptability in studying peripheral receptor mechanisms, though their exact therapeutic niches remain underexplored .
Physicochemical Properties Solubility: The Daicel compound is acetonitrile-soluble, aligning with impurity profiling workflows, while solubility data for this compound is unspecified .
Research Findings
- Synthetic Routes: Compounds 39 and 40 () were synthesized via alkylation of phenothiazine cores using NaH in THF/DMSO, a method likely applicable to this compound .
- Spectroscopic Characterization : IR and MS data for compound 39 (e.g., peaks at 2929 cm⁻¹ for C-H stretching) and compound 40 (1194 cm⁻¹ for C-O vibrations) provide benchmarks for validating analogous derivatives .
Discrepancies and Limitations
Biological Activity
10-Bromopropyl-2-cyano phenothiazine (CAS No. 1797890-72-2) is a synthetic compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Phenothiazines
Phenothiazines are a class of compounds known for their antipsychotic, antihistaminic, and antiemetic properties. They have been extensively studied for their effects on various biological systems, which include antibacterial, antifungal, anticancer, and antiviral activities. The addition of substituents such as bromopropyl and cyano groups can modify their pharmacological profiles significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : Phenothiazines typically interact with neurotransmitter receptors in the central nervous system, particularly dopamine and serotonin receptors. This interaction can lead to alterations in neurotransmission, which is crucial for their antipsychotic effects.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.
Biological Activity
The following table summarizes the biological activities reported for this compound based on available studies:
| Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell growth | |
| Antiviral | Reduces viral replication | |
| Antimicrobial | Exhibits activity against bacteria | |
| Antioxidant | Scavenges free radicals |
Case Studies
-
Anticancer Activity :
A study investigated the efficacy of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutics. -
Antiviral Effects :
Research indicated that this compound could inhibit the replication of the tobacco mosaic virus (TMV) in vitro. The mechanism was linked to its ability to disrupt viral assembly processes within host cells. -
Antimicrobial Properties :
In a comparative study of antimicrobial agents, this compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues due to its ability to cross biological membranes.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, which could affect its efficacy and safety profile.
Q & A
Q. What are the recommended synthetic routes for introducing bromopropyl and cyano substituents to the phenothiazine core?
The synthesis of 10-Bromopropyl-2-cyano Phenothiazine typically involves sequential functionalization of the phenothiazine scaffold. First, alkylation at the 10-position using 1,3-dibromopropane under basic conditions introduces the bromopropyl group. Subsequent cyanation at the 2-position can be achieved via nucleophilic substitution with a cyanide source (e.g., KCN or CuCN) under controlled temperatures (50–80°C) . Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How does the bromopropyl substituent influence the compound’s physicochemical properties?
The bromopropyl group enhances lipophilicity, improving membrane permeability in cellular assays. This substituent also introduces a reactive site for further derivatization (e.g., nucleophilic substitution or cross-coupling reactions). Comparative studies with non-brominated analogs show increased molecular weight (331.16 g/mol) and altered solubility profiles in polar solvents like DMSO .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- -NMR and -NMR : To confirm substituent positions and assess electronic environments (e.g., deshielding effects from the cyano group) .
- FT-IR : To identify C≡N stretching vibrations (~2200 cm) and C-Br bonds (~600 cm) .
- LC-MS/MS : To verify molecular ion peaks (m/z 331.16) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the 2- and 10-positions affect biological activity in phenothiazine derivatives?
Substituents at the 2-position (e.g., cyano, trifluoromethyl) modulate electron density, influencing binding affinity to biological targets like dopamine receptors. The 10-position bromopropyl chain enhances steric bulk, potentially altering pharmacokinetics (e.g., metabolic stability). For example, replacing bromine with a methyl group reduces halogen-bonding interactions, as observed in comparative receptor-binding assays .
Q. What strategies resolve contradictions in phototoxicity data for halogenated phenothiazines?
Discrepancies arise from assay conditions (e.g., UV wavelength, cell type). For brominated derivatives:
- In vitro yeast assays may show lower phototoxicity due to reduced radical generation compared to chlorinated analogs .
- In vivo murine models require controlled light exposure (e.g., 310–400 nm) to avoid false negatives. Cross-validate results using electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) .
Q. How can computational methods predict the radical-trapping activity of this compound?
Density functional theory (DFT) calculations reveal that the cyano group lowers the reorganization energy barrier for oxidation, enhancing radical-scavenging capacity. Molecular dynamics simulations further predict temperature-dependent activity: at 160°C, the bromopropyl chain may destabilize the phenothiazine ring, reducing antioxidant efficacy compared to non-alkylated analogs .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in phenothiazine antipsychotics?
- Fragment-based drug design : Synthesize analogs with incremental substitutions (e.g., Br → Cl, CN → CF) to isolate electronic vs. steric effects.
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify key interactions with targets like 5-HT receptors .
- ADME profiling : Compare metabolic stability in liver microsomes to prioritize candidates with optimal bioavailability .
Data Interpretation and Contradiction Management
Q. How should researchers address conflicting results in phototoxicity and antioxidant assays?
- Contextualize assay conditions : Phototoxicity in yeast may not correlate with mammalian cell models due to differences in membrane composition .
- Cross-reference with structural data : For example, bromine’s lower electronegativity (vs. chlorine) reduces ROS generation, explaining discrepancies in oxidative stress assays .
Q. What methodologies validate the metabolic pathways of this compound?
- Stable isotope labeling : Track -labeled metabolites in hepatocyte incubations.
- CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) responsible for debromination or cyano hydrolysis .
Applications in Drug Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
